Cas no 881570-80-5 ((5E)-5-{(4-ethoxyphenyl)aminomethylidene}-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one)

(5E)-5-{(4-ethoxyphenyl)aminomethylidene}-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one Chemical and Physical Properties
Names and Identifiers
-
- (5E)-5-[(4-ethoxyanilino)methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-{(4-ethoxyphenyl)aminomethylidene}-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one
-
- Inchi: 1S/C17H22N2O2S2/c1-3-5-6-11-19-16(20)15(23-17(19)22)12-18-13-7-9-14(10-8-13)21-4-2/h7-10,12,18H,3-6,11H2,1-2H3
- InChI Key: DKRVBRNEELMWCS-UHFFFAOYSA-N
- SMILES: S1C(=CNC2=CC=C(OCC)C=C2)C(=O)N(CCCCC)C1=S
(5E)-5-{(4-ethoxyphenyl)aminomethylidene}-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3225-8606-10μmol |
(5E)-5-{[(4-ethoxyphenyl)amino]methylidene}-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
881570-80-5 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3225-8606-40mg |
(5E)-5-{[(4-ethoxyphenyl)amino]methylidene}-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
881570-80-5 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
Life Chemicals | F3225-8606-25mg |
(5E)-5-{[(4-ethoxyphenyl)amino]methylidene}-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
881570-80-5 | 90%+ | 25mg |
$109.0 | 2023-04-27 | |
Life Chemicals | F3225-8606-2mg |
(5E)-5-{[(4-ethoxyphenyl)amino]methylidene}-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
881570-80-5 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3225-8606-5mg |
(5E)-5-{[(4-ethoxyphenyl)amino]methylidene}-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
881570-80-5 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3225-8606-50mg |
(5E)-5-{[(4-ethoxyphenyl)amino]methylidene}-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
881570-80-5 | 90%+ | 50mg |
$160.0 | 2023-04-27 | |
Life Chemicals | F3225-8606-3mg |
(5E)-5-{[(4-ethoxyphenyl)amino]methylidene}-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
881570-80-5 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3225-8606-5μmol |
(5E)-5-{[(4-ethoxyphenyl)amino]methylidene}-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
881570-80-5 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3225-8606-1mg |
(5E)-5-{[(4-ethoxyphenyl)amino]methylidene}-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
881570-80-5 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3225-8606-20μmol |
(5E)-5-{[(4-ethoxyphenyl)amino]methylidene}-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
881570-80-5 | 90%+ | 20μl |
$79.0 | 2023-04-27 |
(5E)-5-{(4-ethoxyphenyl)aminomethylidene}-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one Related Literature
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
Additional information on (5E)-5-{(4-ethoxyphenyl)aminomethylidene}-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one
Comprehensive Analysis of (5E)-5-{(4-ethoxyphenyl)aminomethylidene}-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one (CAS No. 881570-80-5)
The compound (5E)-5-{(4-ethoxyphenyl)aminomethylidene}-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one (CAS No. 881570-80-5) is a structurally unique thiazolidinone derivative that has garnered significant attention in pharmaceutical and chemical research. Its molecular framework combines a thiazolidin-4-one core with an ethoxyphenyl substituent, making it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive molecule, given its ability to interact with biological targets.
In recent years, the demand for novel heterocyclic compounds like (5E)-5-{(4-ethoxyphenyl)aminomethylidene}-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one has surged due to their versatility in drug discovery. This compound's sulfanylidene group and pentyl chain contribute to its lipophilicity, which is crucial for membrane permeability in therapeutic agents. Scientists are exploring its role in addressing modern health challenges, such as antimicrobial resistance and chronic inflammatory diseases, aligning with current biomedical research trends.
The synthesis of CAS No. 881570-80-5 involves multi-step organic reactions, including condensation and cyclization techniques. Its aminomethylidene moiety offers reactivity for further functionalization, enabling the development of derivatives with enhanced properties. This adaptability makes it a valuable scaffold in medicinal chemistry, where tailored modifications can optimize efficacy and reduce side effects. Computational studies also highlight its potential as a molecular probe for studying enzyme inhibition mechanisms.
From an industrial perspective, (5E)-5-{(4-ethoxyphenyl)aminomethylidene}-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one is being investigated for its stability under various conditions, a critical factor for formulation development. Its compatibility with common excipients and solvents opens doors for applications in controlled-release systems. Additionally, its optical properties are being studied for potential use in sensor technologies, reflecting the growing intersection of chemistry and material science.
Environmental and safety profiles of CAS No. 881570-80-5 are under rigorous evaluation to meet global regulatory standards. Preliminary data suggest low ecotoxicity, which aligns with the green chemistry movement. As sustainability becomes a priority, this compound's synthetic pathways are being optimized to minimize waste and energy consumption, addressing industry pain points highlighted in recent scientific forums.
In summary, (5E)-5-{(4-ethoxyphenyl)aminomethylidene}-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one represents a multifaceted compound with broad applicability. Its integration into cutting-edge research underscores its relevance in solving contemporary scientific challenges while adhering to ethical and environmental guidelines. Future studies will likely expand its utility across disciplines, solidifying its position in innovation-driven markets.
881570-80-5 ((5E)-5-{(4-ethoxyphenyl)aminomethylidene}-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one) Related Products
- 1421442-88-7(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide)
- 1005307-77-6(4-chloro-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide)
- 1052509-68-8(4-(diethylsulfamoyl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride)
- 1805513-80-7((4-amino-5-methyl-2-pyridyl)methanol)
- 1837507-75-1(1-[1-(4-Nitrobenzenesulfonyl)piperidine-3-carbonyl]piperazine)
- 2165791-38-6((6S)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine)
- 97840-12-5(4-(4-Ethylphenoxy)piperidine Hydrochloric Acid Salt)
- 2385323-04-4(Imidazo[1,2-a]pyrimidine, 1,5,6,7-tetrahydro-3-iodo-)
- 1805623-33-9(5-(Aminomethyl)-3-(difluoromethyl)-2-methyl-4-nitropyridine)
- 5006-58-6(2,3,5-Tribromo-4,6-dimethylpyridine)




